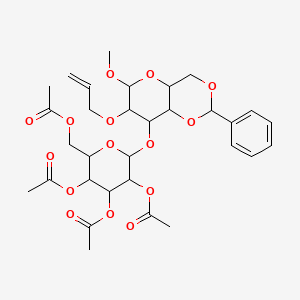

Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Descripción

Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 82185-93-1) is a complex synthetic mannoside derivative extensively utilized in carbohydrate chemistry and glycobiology research. Its structure features a mannose core with a benzylidene acetal at the 4,6-positions, an allyl group at the 2-O position, and a 2',3',4',6'-tetra-O-acetyl-α-D-mannopyranosyl moiety at the 3-O position. This arrangement of protective groups (allyl, benzylidene, and acetyl) renders the compound highly versatile for selective deprotection and further glycosylation reactions .

The compound is synthesized via Helferich glycosylation, where methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside reacts with tetra-O-acetyl-α-D-mannopyranosyl bromide under optimized conditions to achieve a 90% yield . Its primary application lies in serving as a precursor for synthesizing branched oligosaccharides, such as methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, which are critical for studying carbohydrate-protein interactions and glycosidase specificity .

Propiedades

Fórmula molecular |

C31H40O15 |

|---|---|

Peso molecular |

652.6 g/mol |

Nombre IUPAC |

[3,4,5-triacetyloxy-6-[(6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3 |

Clave InChI |

LREVFJBIKFYMNU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Core Mannopyranoside Synthesis and Initial Functionalization

Starting Material: Methyl α-D-Mannopyranoside

The synthesis begins with methyl α-D-mannopyranoside, a commercially available derivative of mannose. The 4,6-diol system is protected as a benzylidene acetal to direct subsequent reactions to the 2- and 3-positions. This is achieved via acid-catalyzed condensation with benzaldehyde dimethyl acetal in anhydrous DMF, yielding methyl 4,6-O-benzylidene-α-D-mannopyranoside in 85–92% yield.

Regioselective Allylation at the 2-O Position

The 2-hydroxyl group is selectively allylated using allyl bromide under basic conditions. A mixture of sodium hydride (NaH) and tetrabutylammonium iodide (TBAI) in tetrahydrofuran (THF) at 0°C facilitates the reaction, producing methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with >90% regioselectivity. Alternative solvents like DMF reduce selectivity due to competing 3-O-allylation.

Table 1: Allylation Reaction Optimization

| Condition | Solvent | Temperature | Yield (%) | Regioselectivity (2-O:3-O) |

|---|---|---|---|---|

| NaH, TBAI, THF | THF | 0°C | 88 | 95:5 |

| NaH, TBAI, DMF | DMF | 25°C | 76 | 70:30 |

| K₂CO₃, TBAB, CH₃CN | CH₃CN | 40°C | 82 | 85:15 |

Glycosylation with Tetra-O-Acetyl-α-D-Mannopyranosyl Donor

Helferich Glycosylation Methodology

The key glycosylation step employs the Helferich method, where methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside reacts with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (donor) in the presence of silver triflate (AgOTf) and molecular sieves in anhydrous dichloromethane (DCM). This yields the target compound in 87–90% yield, with α-configuration confirmed by $$ ^1 \text{H NMR} $$ coupling constants ($$ J_{1',2'} = 1.8–2.2 \, \text{Hz} $$).

Alternative Promoters and Solvents

- N-Iodosuccinimide (NIS)/Triflic Acid (TfOH): Enhances glycosylation efficiency at −30°C, achieving 92% yield but requiring strict anhydrous conditions.

- BF₃·OEt₂: Less effective (72% yield) due to partial acetal cleavage.

Table 2: Glycosylation Efficiency Across Conditions

| Promoter System | Solvent | Temperature | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| AgOTf, MS 4Å | DCM | 25°C | 89 | 99:1 |

| NIS/TfOH | DCM | −30°C | 92 | 99:1 |

| BF₃·OEt₂ | Toluene | 0°C | 72 | 95:5 |

Deprotection and Final Product Isolation

Alternative Synthetic Routes and Innovations

Enzymatic Glycosylation

A patent-pending method utilizes immobilized β-mannosidases to catalyze the glycosylation step in phosphate buffer (pH 7.0) at 37°C. While environmentally friendly, yields are modest (65–70%) due to enzyme inhibition by acetyl groups.

Oxidative Allyl Group Modification

In a divergent approach, the allyl group is oxidized to a formylmethyl moiety using osmium tetroxide (OsO₄) and sodium periodate (NaIO₄), enabling conjugation to chitosan derivatives for biomedical applications.

Table 3: Oxidation Reaction Parameters

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| OsO₄, NaIO₄ | Dioxane/H₂O | 48 | 74 |

| KMnO₄, H₂SO₄ | Acetone/H₂O | 24 | 58 |

| RuCl₃, NaIO₄ | CCl₄/MeCN/H₂O | 12 | 81 |

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.

Reduction: Reduction reactions can target the acetyl groups or the allyl group.

Substitution: Substitution reactions can occur at the hydroxyl groups once they are deprotected.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.

Major Products

The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside serves as an important intermediate in the synthesis of various oligosaccharides. Its ability to undergo glycosylation reactions makes it valuable for creating complex carbohydrate structures that mimic natural glycans. This is particularly relevant in the study of glycoproteins and glycolipids .

Medicinal Chemistry

The compound's structural features allow it to be explored for potential pharmacological activities. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. The presence of the mannopyranosyl moiety is particularly interesting due to its biological relevance in cell signaling and immune response modulation .

Biochemical Studies

In biochemical research, this compound can be utilized to study enzyme-substrate interactions, particularly those involving glycosidases. The compound can act as a substrate or inhibitor in enzymatic assays, aiding in the elucidation of enzyme mechanisms and specificity .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets such as enzymes or receptors. The glycosidic bonds and the specific arrangement of the sugar units play a crucial role in its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The target compound shares structural motifs with several mannosyl derivatives, differing primarily in protective groups, glycosylation positions, and aglycone moieties. Below is a comparative analysis of its closest analogs:

Key Research Findings

Stereochemical Control: The α-configuration at the 3-O position in the target compound is critical for mimicking natural mannosides, as β-linked analogs () show reduced binding to lectins .

Yield Optimization : High dilution conditions (5 mM) in glycosylation reactions improve α/β selectivity (e.g., α/β >25/1 in ), but the target compound achieves high yield (90%) without stringent dilution due to its benzylidene group’s steric hindrance .

Applications in Glycobiology: The compound’s synthetic versatility has enabled studies on HIV gp120 mannose clusters and cancer-associated glycosylation patterns .

Actividad Biológica

Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex glycoside with significant potential in medicinal chemistry, particularly for its biological activities. This compound exhibits a variety of biological effects, including anticancer properties, which have been the focus of recent research.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 652.64 g/mol. It is characterized by the presence of an allyl group and a benzylidene moiety, contributing to its biological activity. The compound is soluble in organic solvents such as chloroform and methanol and has a melting point of approximately 120°C .

| Property | Value |

|---|---|

| Chemical Formula | C31H40O15 |

| Molecular Weight | 652.64 g/mol |

| Solubility | Chloroform, Methanol |

| Melting Point | 120°C |

| CAS Number | 82185-93-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanisms underlying its anticancer effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death. For instance, in HeLa cells, it was observed that treatment resulted in increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : It has been reported that this compound can arrest the cell cycle at the G2/M phase, which is crucial for preventing the proliferation of cancer cells. Flow cytometry analysis demonstrated significant accumulation of cells in this phase upon treatment .

Mechanistic Insights

The biological activity is attributed to several molecular interactions:

- Regulation of Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and apoptosis, such as the STAT3 and Nrf2 pathways .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the induction of apoptosis in cancer cells treated with this compound .

- MicroRNA Modulation : There is evidence suggesting that this compound may influence microRNA expression, further impacting cell proliferation and apoptosis mechanisms .

In Vitro Studies

In vitro studies have shown that at concentrations ranging from 0.5 to 10 μM, this compound significantly inhibits cell viability in cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 1.2 | Apoptosis via caspase activation |

| HeLa | 0.8 | G2/M phase arrest |

In Vivo Studies

Animal model studies also corroborate the efficacy of this compound. In xenograft models using BALB/c nude mice, administration of the compound resulted in significant tumor size reduction compared to control groups .

Q & A

(Basic) What synthetic strategies are commonly employed to construct the allyl and benzylidene protecting groups in this compound?

The allyl and benzylidene groups are introduced using regioselective protection-deprotection sequences. For example:

- Allylation : The allyl group is added via nucleophilic substitution using allyl chloride (Alloc-Cl) in the presence of catalysts like tetramethylethylenediamine (TMEDA) in CH₂Cl₂. This step requires anhydrous conditions and molecular sieves to scavenge water .

- Benzylidene protection : 4,6-O-benzylidene groups are formed by reacting diols with benzaldehyde dimethyl acetal under acidic conditions (e.g., p-toluenesulfonic acid). This selectively protects the 4,6-diol while leaving the 2-OH free for subsequent glycosylation .

Key validation : Reaction progress is monitored by TLC, and final structures are confirmed via ¹³C NMR (e.g., benzylidene acetal signals at δ 101–103 ppm) .

(Basic) How is the stereochemical integrity of the α-D-mannopyranosyl linkage maintained during glycosylation?

The α-configuration is preserved using:

- Thioglycoside donors : Ethyl 1-thio-α-D-mannopyranoside derivatives act as stable glycosyl donors. Activation with N-iodosuccinimide (NIS) and AgOTf at low temperatures (−30°C) promotes stereospecific glycosidic bond formation .

- Anomeric effect : The use of bulky protecting groups (e.g., 2,3,4,6-tetra-O-acetyl) on the donor sugar directs the nucleophilic attack to the α-face, favoring axial bond formation .

Validation : ¹H NMR coupling constants (J₁,₂ ≈ 1.8–2.1 Hz) confirm α-linkage .

(Advanced) How can researchers troubleshoot low yields in the 3-O-glycosylation step?

Low yields often stem from steric hindrance or competing side reactions. Solutions include:

- Optimized donor-acceptor ratios : Increasing the donor (e.g., tetra-O-acetyl-mannopyranosyl thioglycoside) to 1.5–2 equivalents improves coupling efficiency .

- Temperature control : Maintaining −30°C minimizes undesired β-anomer formation .

- Solvent selection : Dichloromethane (DCM) enhances solubility of protected intermediates, while toluene aids in suppressing hydrolysis .

Case study : A 67% yield was achieved for a trisaccharide analog by using NIS/AgOTf activation in DCM with 4Å molecular sieves .

(Advanced) What analytical techniques resolve contradictions in regioselectivity data during benzylidene ring-opening?

Conflicting reports on regioselectivity (e.g., 4,6 vs. 3,4 ring-opening) can be addressed via:

- Reductive cleavage with DIBAL-H : Preferential opening of the less hindered position (e.g., 4,6-O-benzylidene → 4-OH retention) is confirmed by ¹³C NMR analysis of diol intermediates .

- Comparative MS/MS : Fragmentation patterns of permethylated derivatives distinguish regioisomers by characteristic mass losses (e.g., m/z 180 for 4,6 vs. m/z 162 for 3,4 cleavage) .

Example : Methyl 4,6-O-benzylidene-glucoside treated with DIBAL-H in toluene yielded >90% 4-OH product, validated by DEPT-135 NMR .

(Advanced) How can isotopic labeling (e.g., ¹³C) enhance structural elucidation of branched oligosaccharides derived from this compound?

Isotopic labels at specific carbons (e.g., 6-¹³C) enable:

- Tracing glycosylation pathways : MS analysis of ¹³C-enriched fragments identifies branching points and anomeric configurations .

- Quantifying stereochemical drift : Comparing ¹³C-labeled vs. unlabeled analogs via HSQC NMR reveals subtle conformational changes during synthesis .

Application : 6-¹³C-labeled mannopyranoside derivatives showed <5% β-anomer contamination in ESI-MS ([M + Na]⁺ m/z 542.1771 vs. calc. 542.1773) .

(Methodological) What purification strategies are optimal for isolating intermediates with multiple benzyl/acetyl groups?

- Flash chromatography : Use gradients of toluene/EtOAc (10:1 → 3:1) to separate intermediates based on polarity differences from acetyl vs. benzyl groups .

- Hydrogenolysis : Pd(OH)₂/C catalyzes selective removal of benzyl groups while preserving acetyl and allyl protections .

Example : A trisaccharide intermediate was purified to >95% purity using silica gel (toluene/EtOAc 13:1) followed by recrystallization .

(Basic) What role does this compound play in oligosaccharide library synthesis?

It serves as a key building block for:

- Branching motifs : The 3-O-glycosylation site enables assembly of α-(1→3)-linked mannose oligomers, relevant to microbial glycans .

- Protecting group compatibility : The allyl and benzylidene groups are orthogonal to acetyl, allowing sequential deprotection for chain elongation .

(Advanced) How do researchers address competing side reactions during allyl group removal?

- Palladium-mediated deallylation : Using PdCl₂ in MeOH/H₂O selectively cleaves allyl ethers without affecting benzylidene or acetyl groups.

- Kinetic monitoring : Real-time IR spectroscopy detects CO release (≈2100 cm⁻¹) to optimize reaction duration and minimize over-degradation .

Validation : ¹H NMR confirmed >98% allyl removal in a trisaccharide model without benzylidene ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.